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molecular formula C7H5N3O2S B1302531 5-Nitro-1,3-benzothiazol-2-amine CAS No. 73458-39-6

5-Nitro-1,3-benzothiazol-2-amine

Cat. No. B1302531
M. Wt: 195.2 g/mol
InChI Key: FISVWAMPAATJLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04808723

Procedure details

A solution of 8.63 g of 2-chloro-5-nitroaniline and 9.9 g of sodium sulphide trihydrate in 80 ml of butyl glycol was stirred at 80° C. for 30 minutes. After adding 4.16 ml of concentrated sulphuric acid, 7.6 g of thiourea were added to the 2-amino-4-nitrothiophenol, and the mixture was stirred at 120° C. for 3 hours. The reaction mixture was discharged into 400 ml of water and 50 ml of methanol, and the solid was filtered off with suction and washed with water. 5.4 g of crude 2-amino-5-nitrobenzothiazole, the identity of which was confirmed by TLC comparison with authentic material, were obtained.
Quantity
8.63 g
Type
reactant
Reaction Step One
Name
sodium sulphide trihydrate
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
4.16 mL
Type
reactant
Reaction Step Two
Quantity
7.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
400 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:8]=[CH:7][C:6]([N+:9]([O-:11])=[O:10])=[CH:5][C:3]=1[NH2:4].O.O.O.[S-2].[Na+].[Na+].S(=O)(=O)(O)O.[NH2:23][C:24](N)=[S:25].NC1C=C([N+]([O-])=O)C=CC=1S>CCCCOCCO.CO.O>[NH2:23][C:24]1[S:25][C:2]2[CH:8]=[CH:7][C:6]([N+:9]([O-:11])=[O:10])=[CH:5][C:3]=2[N:4]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
8.63 g
Type
reactant
Smiles
ClC1=C(N)C=C(C=C1)[N+](=O)[O-]
Name
sodium sulphide trihydrate
Quantity
9.9 g
Type
reactant
Smiles
O.O.O.[S-2].[Na+].[Na+]
Name
Quantity
80 mL
Type
solvent
Smiles
CCCCOCCO
Step Two
Name
Quantity
4.16 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
7.6 g
Type
reactant
Smiles
NC(=S)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=CC(=C1)[N+](=O)[O-])S
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 120° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solid was filtered off with suction
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
were obtained

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
NC=1SC2=C(N1)C=C(C=C2)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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